2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-N-aryl-1H-pyrazoles with acetylacetone or 2-(4-methoxybenzylidene)malononitrile . The structures of the synthesized compounds were established based on elemental analysis and spectral data (IR, MS, 1H-NMR, and 13C-NMR) .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two methoxyphenyl groups attached to a pyrazolo[1,5-a]pyrimidine core .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .
Scientific Research Applications
Synthesis and Characterization
- Researchers have developed green and efficient methods for synthesizing pyranopyrazoles and pyrazolo[1,5-a]pyrimidine derivatives using organocatalysts under solvent-free conditions or in aqueous media, emphasizing the environmental benefits of these approaches (Zolfigol et al., 2013) (Kaping et al., 2016).
Biological Activities
- Some derivatives have shown promising in vitro cytotoxic activity against cancer cells, indicating their potential for developing anticancer therapies (Hassan et al., 2014).
- Antidepressant activities were evaluated in certain pyrazoline derivatives, suggesting their use in treating depression (Palaska et al., 2001).
- The antimicrobial and anti-inflammatory properties of these derivatives have been studied, showing significant effects and highlighting their pharmaceutical potential (Kendre et al., 2015).
Structural Insights
- X-ray crystallography and spectral data have been crucial in determining the molecular structure and regioselectivity of synthesized compounds, essential for understanding their biological activities and optimizing their properties (Wang et al., 2013).
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve exploring their therapeutic potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been associated with various biological activities .
Mode of Action
It’s known that the presence of electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in various applications, including studying the dynamics of intracellular processes and the progress of organic materials .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Action Environment
It’s known that the properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes, proteins, and other biomolecules . They have shown significant biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant effects .
Cellular Effects
Some pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against certain cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazolo[1,5-a]pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine in laboratory settings are not yet fully known. Some pyrazolo[1,5-a]pyrimidines have shown good solid-state emission intensities, suggesting that they may have long-term effects on cellular function .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully known. It is known that pyrazolo[1,5-a]pyrimidines can be directed to specific compartments or organelles .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-24-16-9-7-14(8-10-16)15-12-21-20-11-18(22-23(20)13-15)17-5-3-4-6-19(17)25-2/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUQWLLIUVYCTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4OC)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587543 | |
Record name | 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-33-7 | |
Record name | 2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00587543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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